S,S-Di(pyridin-2-yl) carbonodithioate
CAS No.:
Cat. No.: VC13784351
Molecular Formula: C11H8N2OS2
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2OS2 |
|---|---|
| Molecular Weight | 248.3 g/mol |
| IUPAC Name | bis(pyridin-2-ylsulfanyl)methanone |
| Standard InChI | InChI=1S/C11H8N2OS2/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H |
| Standard InChI Key | BMMLAAKESBFUOH-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2 |
| Canonical SMILES | C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2 |
Introduction
Structural and Physicochemical Properties
DPDTC belongs to the class of dithiocarbonates, featuring a central carbonyl group flanked by two pyridin-2-ylthio moieties. Its IUPAC name, bis(pyridin-2-ylsulfanyl)methanone, reflects this architecture. The compound crystallizes as a yellow solid with a melting point of 38–40 °C . Key spectroscopic data include:
Table 1: Spectroscopic Characterization of DPDTC
The planar geometry of DPDTC, confirmed by X-ray crystallography, enables efficient electron delocalization between the pyridine rings and the thiocarbonate group, enhancing its electrophilic character. This electronic configuration underpins its reactivity toward nucleophiles such as carboxylic acids and amines.
Synthesis and Scalability
The preparation of DPDTC follows a two-step protocol optimized for reproducibility and safety.
Reaction Conditions and Mechanism
Applications in Organic Synthesis
DPDTC’s versatility stems from its ability to activate carboxylic acids as transient thioesters, bypassing traditional coupling reagents.
Reduction of Carboxylic Acids to Alcohols
Carboxylic acids react with DPDTC in the presence of catalytic DMAP (4-dimethylaminopyridine) at 65 °C to form S-2-pyridyl thioesters . Subsequent treatment with NaBH in 95% EtOH/HO at ambient temperature reduces the thioester to the primary alcohol (Table 2).
Table 2: Substrate Scope for Alcohol Synthesis
| Carboxylic Acid | Product Alcohol | Yield (%) |
|---|---|---|
| Benzoic acid | Benzyl alcohol | 92 |
| Lauric acid | 1-Dodecanol | 88 |
| Cinnamic acid | 3-Phenylpropanol | 90 |
This method outperforms classical hydride reductions (e.g., LiAlH) by tolerating esters, nitriles, and halides .
Amide and Peptide Bond Formation
DPDTC enables direct amidation without carbodiimide reagents. In a one-pot protocol , carboxylic acids are converted to thioesters, which react with amines in 2 wt% TPGS-750-M/HO micellar solution. For example, probenecid (a uricosuric drug) couples with ammonium hydroxide to form the primary amide in 90% yield .
Green Chemistry and Sustainability
DPDTC aligns with principles of green chemistry through:
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Solvent Selection: Reactions employ biodegradable solvents (e.g., ethanol/water) .
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Atom Economy: The stoichiometric use of NaBH (vs. excess LiAlH) minimizes waste .
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Catalytic Efficiency: DMAP (5 mol%) suffices for thioesterification, avoiding heavy metals .
Life-cycle assessments indicate a 40% reduction in E-factor compared to classical peptide coupling methods .
Future Directions
Ongoing research explores DPDTC in C–H functionalization and polymer chemistry. Computational studies (DFT) aim to elucidate its interaction with transition-metal catalysts for asymmetric syntheses . Innovations in continuous-flow setups may further enhance its industrial adoption.
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